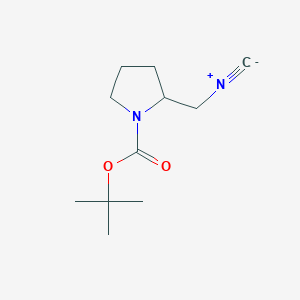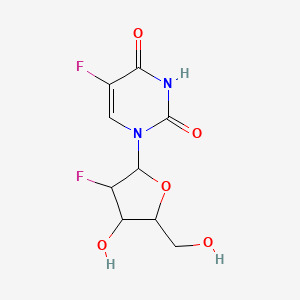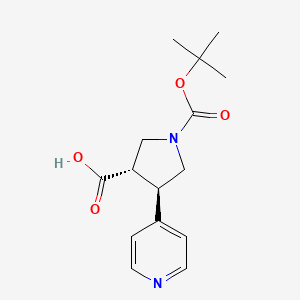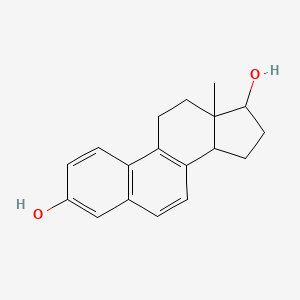
2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of 1,3-butadiene, a known environmental pollutant and industrial chemical. This compound is often used as a biomarker to assess exposure to 1,3-butadiene, which is a carcinogenic substance found in tobacco smoke, factory fumes, and exhaust emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine typically involves the reaction of L-cysteine with 1,3-butadiene oxide, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the epoxide ring of 1,3-butadiene oxide .
Industrial Production Methods
Industrial production methods for N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are not well-documented, as the compound is primarily used in research settings rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is widely used in scientific research as a biomarker for exposure to 1,3-butadiene. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways of 1,3-butadiene.
Biology: Employed in toxicological studies to assess the impact of 1,3-butadiene exposure on biological systems.
Medicine: Utilized in clinical studies to monitor exposure to environmental pollutants.
Industry: Applied in occupational health studies to evaluate worker exposure to 1,3-butadiene.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine involves its formation as a detoxification product of 1,3-butadiene. The compound is formed through the conjugation of 1,3-butadiene metabolites with glutathione, followed by further processing to yield the mercapturic acid derivative. This process helps to neutralize the toxic effects of 1,3-butadiene and facilitate its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Another mercapturic acid derivative used as a biomarker for exposure to ethylene oxide.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Used to assess exposure to acrylonitrile.
Uniqueness
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is unique in its specific application as a biomarker for 1,3-butadiene exposure. Its structure, which includes both acetyl and dihydroxybutyl groups, allows for specific detection and quantification in biological samples, making it a valuable tool in environmental and occupational health studies .
Properties
Molecular Formula |
C9H17NO5S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15) |
InChI Key |
VGJNEDFZFZCLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)



![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)

![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)

![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)



